tert-Butyl 3-bromo-5-chlorobenzoate

Catalog No.
S6605783
CAS No.
1870857-76-3
M.F
C11H12BrClO2
M. Wt
291.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-5-chlorobenzoate

CAS Number

1870857-76-3

Product Name

tert-Butyl 3-bromo-5-chlorobenzoate

IUPAC Name

tert-butyl 3-bromo-5-chlorobenzoate

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3

InChI Key

MVPSGHOHTFZSTA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl

Tert-Butyl 3-bromo-5-chlorobenzoate is an organic compound classified as an aromatic ester. Its chemical formula is C12H14BrClO2C_{12}H_{14}BrClO_2, and it features a tert-butyl group attached to the benzoate moiety, which is further substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound exhibits unique structural characteristics that influence its chemical behavior and potential applications.

Typical of esters and aromatic compounds:

  • Hydrolysis:
    tert Butyl 3 bromo 5 chlorobenzoate+H2O3 bromo 5 chlorobenzoic acid+tert butanol\text{tert Butyl 3 bromo 5 chlorobenzoate}+H_2O\rightarrow \text{3 bromo 5 chlorobenzoic acid}+\text{tert butanol}
    This reaction indicates the compound's susceptibility to hydrolysis, leading to the formation of the corresponding acid and alcohol.
  • Esterification:
    The compound can be synthesized through the esterification of 3-bromo-5-chlorobenzoic acid with tert-butanol, releasing water as a byproduct:
    3 bromo 5 chlorobenzoic acid+tert butanoltert Butyl 3 bromo 5 chlorobenzoate+H2O\text{3 bromo 5 chlorobenzoic acid}+\text{tert butanol}\rightarrow \text{tert Butyl 3 bromo 5 chlorobenzoate}+H_2O

The synthesis of tert-butyl 3-bromo-5-chlorobenzoate typically involves the following steps:

  • Preparation of 3-bromo-5-chlorobenzoic acid: This can be achieved through bromination and chlorination of benzoic acid derivatives.
  • Esterification Reaction: The prepared acid is then reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl 3-bromo-5-chlorobenzoate .

Tert-butyl 3-bromo-5-chlorobenzoate finds potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a precursor or intermediate in drug synthesis.
  • Agriculture: Compounds with similar structures are often investigated for their potential as pesticides or herbicides.
  • Chemical Research: It may be utilized in synthetic organic chemistry as a building block for more complex molecules.

Several compounds share structural similarities with tert-butyl 3-bromo-5-chlorobenzoate, each exhibiting unique properties:

Compound NameCAS NumberKey Features
Methyl 3-bromo-5-chlorobenzoate933585-58-1Methyl ester variant
Ethyl 5-bromo-2-chlorobenzoate76008-73-6Different substitution pattern
Methyl 4-bromo-2-chlorobenzoate185312-82-7Variation in position of halogen substituents
Methyl 3-bromo-4-chlorobenzoate107947-17-1Different substitution pattern
Methyl 3-bromo-4,5-dichlorobenzoate1160574-77-5Additional chlorine substituent

These compounds highlight the structural diversity within the benzoate ester class and underscore the unique attributes of tert-butyl 3-bromo-5-chlorobenzoate due to its specific halogen substitutions and tert-butyl group.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

289.97092 g/mol

Monoisotopic Mass

289.97092 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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